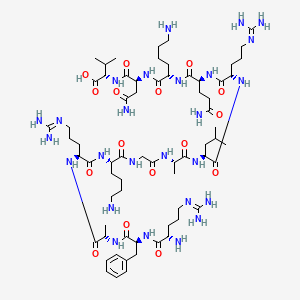
Protein kinase c(19-31)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Protein kinase c(19-31) is a peptide inhibitor derived from the pseudo-substrate regulatory domain of protein kinase c alpha (residues 19-31). This compound is used as a substrate peptide for testing protein kinase c activity. Protein kinase c is a family of serine/threonine kinases that play a crucial role in signal transduction, regulating various cellular processes such as proliferation, differentiation, and apoptosis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of protein kinase c(19-31) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of protein kinase c(19-31) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Protein kinase c(19-31) undergoes various chemical reactions, including:
Oxidation: The cysteine residues in the peptide can be oxidized to form disulfide bonds.
Phosphorylation: The serine and threonine residues can be phosphorylated by kinases.
Dephosphorylation: Phosphatases can remove phosphate groups from the phosphorylated residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Phosphorylation: Adenosine triphosphate (ATP) and specific kinases.
Dephosphorylation: Specific phosphatases.
Major Products Formed
Oxidation: Disulfide-bonded peptides.
Phosphorylation: Phosphorylated peptides.
Dephosphorylation: Dephosphorylated peptides.
科学研究应用
Protein kinase c(19-31) has numerous applications in scientific research:
Chemistry: Used as a model peptide to study protein kinase c activity and inhibition.
Biology: Helps in understanding the role of protein kinase c in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications in diseases where protein kinase c is dysregulated, such as cancer and cardiovascular diseases
Industry: Utilized in the development of kinase inhibitors and activators for drug discovery.
作用机制
Protein kinase c(19-31) exerts its effects by mimicking the natural substrate of protein kinase c, thereby inhibiting its activity. The peptide binds to the active site of protein kinase c, preventing the phosphorylation of its natural substrates. This inhibition can modulate various signaling pathways involved in cell growth, differentiation, and apoptosis .
相似化合物的比较
Protein kinase c(19-31) can be compared with other peptide inhibitors and modulators of protein kinase c, such as:
Bryostatin: A natural product that activates protein kinase c.
Staurosporine: A potent inhibitor of protein kinase c.
Midostaurin: A synthetic derivative of staurosporine used in cancer therapy
Uniqueness
Protein kinase c(19-31) is unique due to its specific sequence derived from the pseudo-substrate regulatory domain of protein kinase c alpha, making it a highly selective inhibitor for studying protein kinase c activity.
Conclusion
Protein kinase c(19-31) is a valuable tool in scientific research, offering insights into the regulation and function of protein kinase c. Its applications span across chemistry, biology, medicine, and industry, making it a versatile compound for various studies.
属性
分子式 |
C67H118N26O16 |
|---|---|
分子量 |
1543.8 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C67H118N26O16/c1-35(2)31-46(62(106)88-44(23-16-30-81-67(77)78)58(102)89-45(24-25-49(71)94)60(104)87-42(21-11-13-27-69)59(103)92-48(33-50(72)95)63(107)93-52(36(3)4)64(108)109)90-53(97)37(5)83-51(96)34-82-56(100)41(20-10-12-26-68)86-57(101)43(22-15-29-80-66(75)76)85-54(98)38(6)84-61(105)47(32-39-17-8-7-9-18-39)91-55(99)40(70)19-14-28-79-65(73)74/h7-9,17-18,35-38,40-48,52H,10-16,19-34,68-70H2,1-6H3,(H2,71,94)(H2,72,95)(H,82,100)(H,83,96)(H,84,105)(H,85,98)(H,86,101)(H,87,104)(H,88,106)(H,89,102)(H,90,97)(H,91,99)(H,92,103)(H,93,107)(H,108,109)(H4,73,74,79)(H4,75,76,80)(H4,77,78,81)/t37-,38-,40-,41-,42-,43-,44-,45-,46-,47-,48-,52-/m0/s1 |
InChI 键 |
OLYXRRDLXDCSNP-XYICCSMHSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCN=C(N)N)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















